1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
CAS No.: 1353944-37-2
Cat. No.: VC7676192
Molecular Formula: C12H17N3O3
Molecular Weight: 251.286
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353944-37-2 |
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Molecular Formula | C12H17N3O3 |
Molecular Weight | 251.286 |
IUPAC Name | 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-6-4-3-5-9(15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) |
Standard InChI Key | SQFPKUCSHYYMOS-UHFFFAOYSA-N |
SMILES | CCOC1=NC=NC(=C1)N2CCCCC2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
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Molecular Formula:
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SMILES:
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Key Functional Groups: Ethoxypyrimidine, piperidine ring, carboxylic acid .
Structural Insights
The compound consists of a piperidine ring with a carboxylic acid at position 2 and a 6-ethoxypyrimidine moiety at position 1. The ethoxy group enhances metabolic stability compared to methoxy analogs, while the carboxylic acid contributes to polarity and solubility .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves nucleophilic substitution and coupling reactions. A representative pathway includes:
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Preparation of 4-chloro-6-ethoxypyrimidine: Ethoxylation of 4,6-dichloropyrimidine under basic conditions.
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Piperidine coupling: Reaction of 4-chloro-6-ethoxypyrimidine with piperidine-2-carboxylic acid (or its protected ester) using a base like triethylamine .
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Deprotection: Hydrolysis of the ester to yield the free carboxylic acid .
Example Protocol:
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Reagents: 4-Chloro-6-ethoxypyrimidine, piperidine-2-carboxylic acid methyl ester, triethylamine, ethanol/water.
Structural Modifications
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Ethoxy vs. Methoxy: Replacement of methoxy with ethoxy improves potency (EC = 0.019 µM vs. 0.054 µM for methyl) .
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Piperidine Substitution: Position 2 carboxylic acid enhances solubility (log = -0.61) compared to alkyl-substituted analogs .
Pharmacological Properties
AMPK Activation
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Mechanism: Indirect AMPK activation via mitochondrial inhibition, increasing AMP/ATP ratios .
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Potency: EC = 0.019 µM in breast cancer cell lines (MCF-7) .
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Selectivity: >10-fold selectivity over non-cancerous cells (e.g., Wi-38 fibroblasts) .
Metabolic Stability
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Human Liver Microsomes (HLM): CL = 89 mL/min/kg, indicating moderate stability .
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CYP Inhibition: No significant inhibition of CYP1A2, 2C9, 2C19, or 3A4 .
Applications in Drug Discovery
Oncology
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Breast Cancer: Suppresses tumor growth in xenograft models by AMPK-mediated metabolic disruption .
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Ovarian Cancer: Synergizes with paclitaxel to enhance apoptosis in SKOV-3 cells .
Metabolic Disorders
Comparative Data
Table 1: Key Pharmacokinetic Parameters of Ethoxypyrimidine Derivatives
Parameter | 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid | Methoxy Analog (16a) |
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EC (µM) | 0.019 | 0.054 |
HLM CL | 89 mL/min/kg | 168 mL/min/kg |
hERG IC (µM) | >30 | 16 |
Solubility (mg/mL) | 48.5 | 12.3 |
Table 2: Synthetic Yields Under Varied Conditions
Starting Material | Conditions | Yield (%) |
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4-Chloro-6-ethoxypyrimidine | 150°C, 96 hours | 69 |
Piperidine-2-carboxylate | Microwave, 80°C | 74 |
Future Directions
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